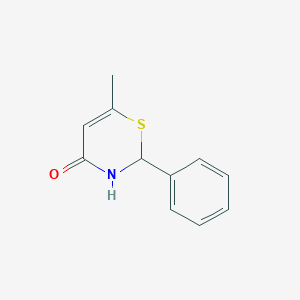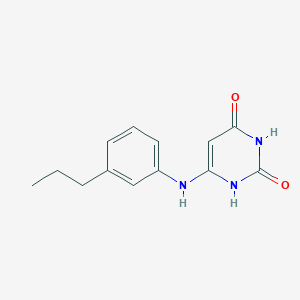![molecular formula C12H18O2 B14381592 2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane CAS No. 88376-86-7](/img/structure/B14381592.png)
2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane is an organic compound with a complex structure that includes both alkyne and ether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane typically involves the reaction of 2-methylhex-1-en-5-yn-3-ol with an appropriate oxane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Nucleophiles such as sodium alkoxides or thiolates can be used under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or thiols.
Aplicaciones Científicas De Investigación
2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the ether linkage can interact with nucleophiles. These interactions can lead to the formation of various products and influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylhex-5-en-3-yn-2-ol: A related compound with similar alkyne and alcohol functional groups.
2,6-Dimethylnon-1-en-3-yn-5-yl ester: Another compound with a similar alkyne structure.
Uniqueness
2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane is unique due to its combination of alkyne and ether functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research.
Propiedades
Número CAS |
88376-86-7 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-(2-methylhex-1-en-5-yn-3-yloxy)oxane |
InChI |
InChI=1S/C12H18O2/c1-4-7-11(10(2)3)14-12-8-5-6-9-13-12/h1,11-12H,2,5-9H2,3H3 |
Clave InChI |
MSUAVOZOBASPAG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CC#C)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


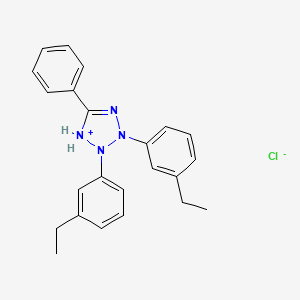
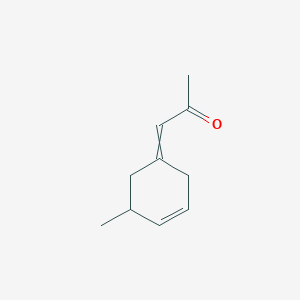

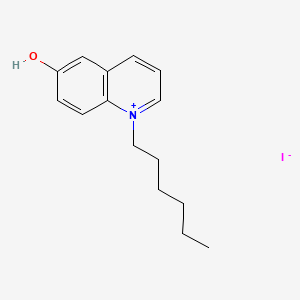
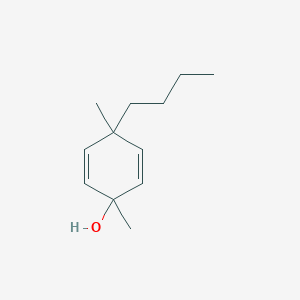
![2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole](/img/structure/B14381538.png)
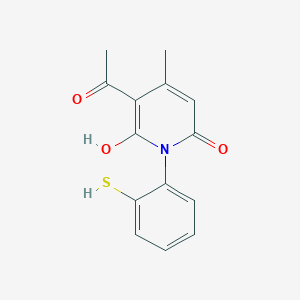
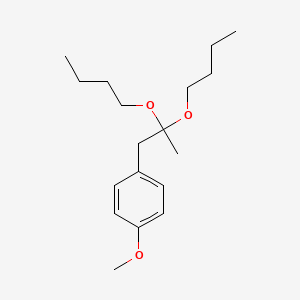
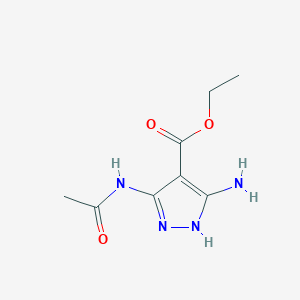
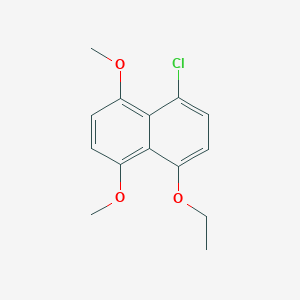
![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14381583.png)
